4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid
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Overview
Description
4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinyl group attached to a benzene sulfonic acid moiety, with additional methoxy and oxocyclohexa-dienylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-one with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with benzene-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Syringaldazine: A compound with a similar structure, used as a reagent in biochemical assays.
Kinobeon A: Another related compound with potential biological activities.
Uniqueness
4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
149007-24-9 |
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Molecular Formula |
C14H14N2O6S |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
4-[(4-hydroxy-3,5-dimethoxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-7-10(8-13(22-2)14(12)17)16-15-9-3-5-11(6-4-9)23(18,19)20/h3-8,17H,1-2H3,(H,18,19,20) |
InChI Key |
ZTKWPLKPSQCBRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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